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Compound of Interest

Compound Name: 4-Nitrophenyl salicylate

Cat. No.: B099920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of 4-
nitrophenyl salicylate. Due to the limited availability of direct kinetic data for this specific

compound in publicly accessible literature, this guide leverages data from closely related

analogs, namely phenyl salicylate and other p-nitrophenyl esters, to infer and describe the

expected kinetic behavior. The principles, experimental methodologies, and influencing factors

detailed herein provide a robust framework for understanding and investigating the stability of

4-nitrophenyl salicylate.

Introduction to the Hydrolysis of 4-Nitrophenyl
Salicylate
4-Nitrophenyl salicylate is an ester that can undergo hydrolysis to yield salicylic acid and 4-

nitrophenol. The kinetics of this reaction are of significant interest in various fields, including

drug delivery, materials science, and enzymology, as the rate of hydrolysis dictates the

compound's stability and the release rate of its constituent parts. The presence of the ortho-

hydroxyl group on the salicylate moiety suggests a potential for intramolecular catalysis, a

factor that can significantly influence the hydrolysis rate compared to other p-nitrophenyl esters.

The hydrolysis of esters is primarily influenced by pH and temperature. The reaction can be

catalyzed by acids, bases, or proceed neutrally with water acting as the nucleophile. For p-
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nitrophenyl esters, the release of the 4-nitrophenolate ion, which has a distinct yellow color,

provides a convenient method for monitoring the reaction kinetics spectrophotometrically.

General Mechanisms of Hydrolysis
The hydrolysis of 4-nitrophenyl salicylate can proceed through several mechanisms

depending on the pH of the solution.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is

protonated, which increases the electrophilicity of the carbonyl carbon, making it more

susceptible to nucleophilic attack by water.

Neutral Hydrolysis: In the neutral pH range, water acts as the nucleophile in a slower,

uncatalyzed reaction.

Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, the hydroxide ion, a potent

nucleophile, attacks the carbonyl carbon, leading to the formation of a tetrahedral

intermediate that subsequently breaks down to the carboxylate and the 4-nitrophenoxide ion.

Intramolecular Catalysis: A key feature of 4-nitrophenyl salicylate hydrolysis is the potential

for intramolecular catalysis by the ortho-hydroxyl group. This neighboring group participation

can significantly accelerate the rate of hydrolysis, especially at certain pH values. The

hydroxyl group can act as an intramolecular nucleophile or as a general base to activate a

water molecule.

Quantitative Kinetic Data (from Analogous
Compounds)
Direct and comprehensive kinetic data for the hydrolysis of 4-nitrophenyl salicylate is not

readily available in the reviewed literature. However, data from analogous compounds like

phenyl salicylate and various p-nitrophenyl esters can provide valuable insights into the

expected stability and reaction rates under different conditions.

Table 1: Hydrolysis Data for Phenyl Salicylate and p-Nitrophenyl Acetate
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Compound Condition Parameter Value Reference

Phenyl Salicylate

50 v/v% aq.

ethanol, pH 6.3,

50°C

Half-life (t½) 6.6 days [1]

Phenyl Salicylate

50 v/v% aq.

ethanol, pH 6.3,

23°C

Half-life (t½) 178 days [1]

Phenyl Salicylate

50 v/v% aq.

ethanol, pH 6.3,

5°C

Half-life (t½) 2934 days [1]

Phenyl Salicylate

50 v/v% aq.

ethanol, below

pH 4

Stability Stable [1]

p-Nitrophenyl

Acetate

DMSO-H₂O,

25.0 ± 0.1 °C

Second-order

rate constant (kₙ)

in H₂O

11.6 M⁻¹s⁻¹ [2]

p-Nitrophenyl

Acetate

DMSO-H₂O,

25.0 ± 0.1 °C

Second-order

rate constant (kₙ)

in 80 mol %

DMSO

32,800 M⁻¹s⁻¹ [2]

It is crucial to note that these values are for analogous compounds and should be used as an

estimation for the hydrolysis of 4-nitrophenyl salicylate. The rate of hydrolysis is expected to

be influenced by the electronic effects of the nitro group and the intramolecular catalysis of the

hydroxyl group.

Experimental Protocols for Studying Hydrolysis
Kinetics
The following is a generalized experimental protocol for studying the hydrolysis kinetics of a p-

nitrophenyl ester, adaptable for 4-nitrophenyl salicylate.
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Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of 4-
nitrophenyl salicylate at a specific pH and temperature.

Materials:

4-Nitrophenyl salicylate

Buffer solutions of desired pH (e.g., phosphate, borate)

Spectrophotometer (UV-Vis)

Thermostatted cuvette holder

Organic solvent for stock solution (e.g., acetonitrile, DMSO)

Volumetric flasks, pipettes, and cuvettes

Procedure:

Preparation of Stock Solution: Prepare a concentrated stock solution of 4-nitrophenyl
salicylate in a suitable organic solvent (e.g., 10 mM in acetonitrile).

Preparation of Reaction Mixture: In a cuvette, place a known volume of the desired buffer

solution pre-equilibrated to the target temperature in the spectrophotometer's thermostatted

cell holder.

Initiation of Reaction: To initiate the hydrolysis reaction, inject a small aliquot of the 4-
nitrophenyl salicylate stock solution into the buffer in the cuvette. The final concentration of

the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

Spectrophotometric Monitoring: Immediately start monitoring the increase in absorbance at

the λ_max of the 4-nitrophenolate ion (typically around 400-410 nm) over time.[3] Record

absorbance readings at regular intervals until the reaction is complete or for a sufficient

duration to determine the initial rate.

Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be determined by

fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A₀
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- A_∞)e^(-k_obs*t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and

A_∞ is the absorbance at infinite time.

Analytical Techniques:

UV-Vis Spectrophotometry: This is the most common method for p-nitrophenyl esters,

monitoring the formation of the chromogenic 4-nitrophenolate ion.[3]

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and

quantify the reactant (4-nitrophenyl salicylate) and the products (salicylic acid and 4-

nitrophenol) over time. This method is particularly useful for complex mixtures or when

spectrophotometric monitoring is not feasible.[1]
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Caption: Hydrolysis of 4-Nitrophenyl Salicylate to its products.

Experimental Workflow for Kinetic Analysis
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Caption: Workflow for spectrophotometric kinetic analysis.

Conclusion
While a complete kinetic profile for the hydrolysis of 4-nitrophenyl salicylate is not readily

available, a comprehensive understanding of its expected behavior can be derived from the

study of analogous compounds. The hydrolysis is anticipated to be significantly influenced by

pH and temperature, with a notable contribution from intramolecular catalysis by the ortho-

hydroxyl group. The experimental protocols outlined in this guide provide a solid foundation for

researchers to conduct detailed kinetic studies on this compound. Further research is

warranted to elucidate the precise rate constants, activation parameters, and the quantitative

contribution of intramolecular catalysis to the hydrolysis of 4-nitrophenyl salicylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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